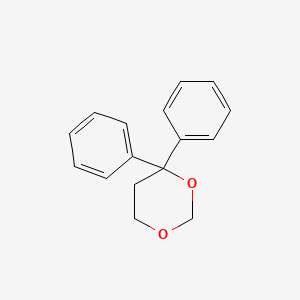

1,3-Dioxane, 4,4-diphenyl-

Description

BenchChem offers high-quality 1,3-Dioxane, 4,4-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxane, 4,4-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5702-27-2 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

4,4-diphenyl-1,3-dioxane |

InChI |

InChI=1S/C16H16O2/c1-3-7-14(8-4-1)16(11-12-17-13-18-16)15-9-5-2-6-10-15/h1-10H,11-13H2 |

InChI Key |

QZEPQXVJPWLYIX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCOC1(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

early research on 4,4-diphenyl-1,3-dioxane

An In-depth Technical Guide to the Early Research on 4,4-diphenyl-1,3-dioxane

This technical guide provides a comprehensive overview of the early research concerning the synthesis and characterization of 4,4-diphenyl-1,3-dioxane. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the foundational chemistry of this compound.

Introduction

4,4-Diphenyl-1,3-dioxane is a heterocyclic organic compound featuring a six-membered dioxane ring substituted with two phenyl groups at the C4 position. Early investigations into 1,3-dioxanes were largely driven by the exploration of the Prins reaction, a versatile acid-catalyzed reaction between an alkene and an aldehyde. The synthesis of 4,4-diphenyl-1,3-dioxane serves as a specific example of this reaction, utilizing 1,1-diphenylethylene as the alkene precursor. This guide focuses on the seminal synthesis, reaction mechanism, and initial characterization of this compound.

Synthesis of 4,4-diphenyl-1,3-dioxane

The primary route for the synthesis of 4,4-diphenyl-1,3-dioxane is the Prins reaction, first reported by Dutch chemist Hendrik Jacobus Prins in 1919. This reaction involves the electrophilic addition of an aldehyde to an alkene under acidic conditions. For the synthesis of the title compound, the specific reactants are 1,1-diphenylethylene and formaldehyde.

Reaction Mechanism and Workflow

The acid-catalyzed reaction proceeds through several key steps:

-

Protonation of Formaldehyde : The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.

-

Electrophilic Attack : The electron-rich double bond of 1,1-diphenylethylene attacks the protonated formaldehyde, forming a stable tertiary carbocation intermediate. The stability of this cation is enhanced by the two adjacent phenyl groups.

-

Reaction with a Second Formaldehyde Molecule : The carbocation intermediate is then trapped by a second molecule of formaldehyde.

-

Cyclization : An intramolecular reaction occurs where an oxygen atom from one of the formaldehyde units attacks the carbon bearing the other formaldehyde unit, leading to the formation of the six-membered 1,3-dioxane ring.

-

Deprotonation : The final step is the loss of a proton to regenerate the acid catalyst and yield the final product, 4,4-diphenyl-1,3-dioxane.

The general outcome of the Prins reaction is highly dependent on the reaction conditions. The formation of the 1,3-dioxane is favored when an excess of formaldehyde is used at lower reaction temperatures in the absence of water.[1]

Diagram: Synthesis Workflow of 4,4-diphenyl-1,3-dioxane

Caption: General workflow for the acid-catalyzed Prins reaction to synthesize 4,4-diphenyl-1,3-dioxane.

Diagram: Simplified Prins Reaction Mechanism

Caption: Simplified mechanism of the Prins reaction for 4,4-diphenyl-1,3-dioxane formation.

Experimental Protocols

General Synthesis Protocol (Hypothetical Reconstruction)

-

Reactants and Reagents:

-

1,1-Diphenylethylene

-

Paraformaldehyde (as a source of formaldehyde)

-

Anhydrous solvent (e.g., glacial acetic acid, dioxane, or a non-polar solvent like hexane)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Neutralizing agent (e.g., sodium bicarbonate or sodium hydroxide solution)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

-

Procedure:

-

A solution of 1,1-diphenylethylene and a molar excess of paraformaldehyde is prepared in an anhydrous solvent in a reaction flask equipped with a stirrer and a reflux condenser.

-

The mixture is cooled in an ice bath, and a catalytic amount of acid (e.g., sulfuric acid) is added dropwise with continuous stirring.

-

After the addition of the catalyst, the reaction mixture is allowed to warm to room temperature and may be gently heated for several hours to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring the mixture into a cold aqueous solution of a base (e.g., sodium bicarbonate) to neutralize the acid catalyst.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 4,4-diphenyl-1,3-dioxane.

-

Physicochemical Properties and Characterization

Early characterization of 4,4-diphenyl-1,3-dioxane confirmed its structure through molecular weight determination, elemental analysis, and spectroscopic methods.[2]

Table 1: Physicochemical and Analytical Data for 4,4-diphenyl-1,3-dioxane

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₂ | Calculated |

| Molecular Weight | Calculated: 240.3 g/mol | [2] |

| Experimental (Ebullioscopy): 245 g/mol | [2] | |

| Elemental Analysis | ||

| % Carbon (C) | Calculated: 79.97% | [2] |

| Experimental: <80.0% | [2] | |

| % Hydrogen (H) | Calculated: 6.71% | [2] |

| Experimental: 6.39% | [2] | |

| Spectroscopy | Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra were used for identification. | [2] |

Early Biological Investigations

There is a scarcity of information in early literature regarding specific biological or pharmacological studies of 4,4-diphenyl-1,3-dioxane itself. Research on the biological activities of dioxane derivatives, such as their potential as modulators of multidrug resistance, emerged much later and typically focused on structures with different substitution patterns. Therefore, no signaling pathways or bioactivity data can be attributed to the early research period for this specific compound.

Conclusion

The is fundamentally rooted in the exploration of the Prins reaction. Its synthesis from 1,1-diphenylethylene and formaldehyde provided an example of the reaction's utility in forming six-membered heterocyclic systems. Initial characterization efforts successfully identified the compound through classical methods like elemental analysis and molecular weight determination, which were later supported by IR and NMR spectroscopy. While its synthesis and structure were established, early investigations did not extend into its potential biological applications, leaving that area for future exploration.

References

Spectroscopic Data for 1,3-Dioxane, 4,4-diphenyl-: A Comprehensive Guide

Despite a thorough search of available scientific literature and chemical databases, specific experimental spectroscopic data for 1,3-Dioxane, 4,4-diphenyl- could not be located. This guide will, therefore, present predicted spectroscopic information based on the analysis of its structural analogues and fundamental principles of spectroscopy. It will also provide detailed experimental protocols that would be suitable for the acquisition of such data, serving as a valuable resource for researchers planning to synthesize and characterize this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,3-Dioxane, 4,4-diphenyl-. These predictions are based on the known spectral data of 1,3-dioxane, 4-phenyl-1,3-dioxane, and general principles of NMR, mass spectrometry, and infrared spectroscopy.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 10H | Aromatic protons |

| ~ 4.90 | s | 2H | H-2 (O-CH₂-O) |

| ~ 4.10 | t | 2H | H-6 (O-CH₂) |

| ~ 2.10 | t | 2H | H-5 (C-CH₂) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Quaternary Aromatic C |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 95 | C-2 (O-CH₂-O) |

| ~ 80 | C-4 (C(Ph)₂) |

| ~ 65 | C-6 (O-CH₂) |

| ~ 35 | C-5 (C-CH₂) |

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment Ion |

| 254 | [M]⁺ |

| 177 | [M - C₆H₅]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2950 - 2850 | Aliphatic C-H stretch |

| ~ 1600, 1490, 1450 | Aromatic C=C stretch |

| ~ 1150 - 1050 | C-O stretch (dioxane ring) |

| ~ 760, 700 | Aromatic C-H bend (mono-subst.) |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to obtain the spectroscopic data for 1,3-Dioxane, 4,4-diphenyl-.

Synthesis of 1,3-Dioxane, 4,4-diphenyl-

A plausible synthetic route would involve the acid-catalyzed reaction of 1,1-diphenyl-1,3-propanediol with a formaldehyde equivalent, such as paraformaldehyde.

Materials:

-

1,1-diphenyl-1,3-propanediol

-

Paraformaldehyde

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,1-diphenyl-1,3-propanediol (1 equivalent), paraformaldehyde (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Add toluene to the flask to azeotropically remove the water formed during the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified 1,3-Dioxane, 4,4-diphenyl- in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical parameters: pulse width of 30°, relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry (MS)

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Acquisition:

-

Inject the sample into the GC, which will separate the compound from any impurities.

-

The separated compound will then be introduced into the mass spectrometer.

-

Acquire the mass spectrum in the m/z range of 50-500.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty plates or the solvent for subtraction.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of 1,3-Dioxane, 4,4-diphenyl-.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide to the Thermodynamic Properties of 4,4-diphenyl-1,3-dioxane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the thermodynamic properties of 4,4-diphenyl-1,3-dioxane. As of the date of this publication, a comprehensive search of scientific literature and databases has revealed no specific experimental or computational thermodynamic data for this compound. Consequently, this document provides a detailed framework for researchers to determine these properties. It outlines established experimental protocols for key thermodynamic measurements, including bomb calorimetry for enthalpy of formation and differential scanning calorimetry for heat capacity and phase transitions. Additionally, it introduces computational estimation methods, such as Benson's Group Additivity, to derive theoretical values. To provide context, thermodynamic data for structurally related compounds are presented. This guide is intended to be a methodological resource for obtaining the critical thermodynamic data necessary for research and development involving 4,4-diphenyl-1,3-dioxane and similar molecules.

Introduction to the Thermodynamic Profile of 4,4-diphenyl-1,3-dioxane

4,4-diphenyl-1,3-dioxane is a cyclic acetal whose thermodynamic properties are crucial for understanding its stability, reactivity, and behavior in various physical and chemical processes. Thermodynamic data such as enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity are fundamental for process design, reaction modeling, and safety assessments in chemical and pharmaceutical applications.

Despite the importance of such data, there is a notable absence of published experimental values for 4,4-diphenyl-1,3-dioxane. This guide, therefore, focuses on the methodologies required to obtain these properties, providing a roadmap for experimental determination and computational estimation.

Quantitative Thermodynamic Data

In the absence of direct experimental data for 4,4-diphenyl-1,3-dioxane, this section presents estimated values and data from structurally analogous compounds to serve as a reference. Diphenylmethane and benzophenone are chosen as comparators due to the presence of the diphenyl moiety, which is expected to significantly influence the thermodynamic properties.

Table 1: Estimated and Comparative Standard Molar Enthalpy of Formation and Combustion

| Compound | Formula | State | ΔfH° (kJ/mol) | Method | ΔcH° (kJ/mol) | Method |

| 4,4-diphenyl-1,3-dioxane | C₁₆H₁₆O₂ | solid | -185 (estimated) | Group Additivity | -8235 (estimated) | Calculation |

| Diphenylmethane[1][2] | C₁₃H₁₂ | solid | +49.5 ± 1.3 | Combustion Calorimetry | -6673.4 ± 1.2 | Combustion Calorimetry |

| Benzophenone[3] | C₁₃H₁₀O | solid | -46.9 | - | -6585.6 | Combustion Calorimetry |

| 1,3-Dioxane[4] | C₄H₈O₂ | liquid | -395.4 (gas phase) | - | - | - |

| 1,4-Dioxane[5] | C₄H₈O₂ | liquid | -355.13 ± 0.86 | Combustion Calorimetry | -2362.23 ± 0.99 | Combustion Calorimetry |

Note: The enthalpy of formation for 4,4-diphenyl-1,3-dioxane was estimated using the Benson Group Additivity method (see Section 4.1). The enthalpy of combustion was calculated from the estimated enthalpy of formation.

Table 2: Comparative Molar Heat Capacity and Phase Transition Data

| Compound | State | Molar Heat Capacity, C_p (J/mol·K) | T_fus (K) | Δ_fus_H (kJ/mol) | T_boil (K) | Δ_vap_H (kJ/mol) |

| 4,4-diphenyl-1,3-dioxane | solid | Data not available | Data not available | Data not available | Data not available | Data not available |

| Diphenylmethane[1][2] | solid | 219.0 (at 298.15 K) | 299.0 | 17.15 | 537.0 | 57.4 |

| Benzophenone[6] | solid | 219.9 (at 298.15 K) | 321.2 | 18.2 | 578.8 | 68.1 |

| 1,4-Dioxane[5] | liquid | 152.1 (at 298.15 K) | 284.9 | 12.9 | 374.3 | 38.3 |

Experimental Protocols for Thermodynamic Property Determination

This section provides detailed methodologies for the experimental determination of the primary thermodynamic properties of solid organic compounds like 4,4-diphenyl-1,3-dioxane.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°), which is measured using an oxygen bomb calorimeter.[7][8]

Methodology:

-

Sample Preparation: A precisely weighed pellet (approximately 0.8-1.0 g) of high-purity 4,4-diphenyl-1,3-dioxane is placed in a crucible inside the bomb vessel.[9] A fuse wire is attached to the electrodes, making contact with the sample.

-

Bomb Assembly and Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[9]

-

Calorimeter Setup: The sealed bomb is placed in a container filled with a known mass of water, which acts as a heat sink. The entire assembly is thermally insulated. A stirrer ensures uniform water temperature, which is monitored with a high-precision thermometer.[10]

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[11]

-

Calibration: The heat capacity of the calorimeter system (C_cal) is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[7][12]

-

Calculation:

-

The total heat released (q_total) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter: q_total = C_cal * ΔT.

-

Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen.

-

The constant volume heat of combustion (ΔcU) is calculated per mole of the sample.

-

The standard enthalpy of combustion (ΔcH°) is then calculated using the equation: ΔcH° = ΔcU + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law: ΔfH°(compound) = ΣΔfH°(products) - ΣΔfH°(reactants), where the enthalpy of combustion of the compound and the known standard enthalpies of formation of CO₂(g) and H₂O(l) are used.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diphenylmethane (CAS 101-81-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Dioxane [webbook.nist.gov]

- 6. benzophenone -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 7. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. ddscalorimeters.com [ddscalorimeters.com]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-N-(4-nitrophenyl)benzenesulfonamide (CAS No. 3359-53-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 4-methyl-N-(4-nitrophenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and materials science. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[1] A thorough understanding of the physicochemical characteristics of this specific molecule is crucial for its potential applications in drug design, synthesis, and formulation.

Physicochemical Properties

The fundamental physicochemical properties of 4-methyl-N-(4-nitrophenyl)benzenesulfonamide are summarized in the tables below. These properties are critical for predicting the compound's behavior in various chemical and biological systems.

| Identifier | Value |

| CAS Number | 3359-53-3 (Note: This CAS number appears less common in literature; the compound is well-documented under its chemical name) |

| Molecular Formula | C13H12N2O4S[2][3] |

| Molecular Weight | 292.31 g/mol [2] |

| IUPAC Name | 4-methyl-N-(4-nitrophenyl)benzenesulfonamide |

| Property | Value | Experimental Conditions |

| Melting Point | 192-194 °C (465-467 K)[2] | Not specified |

| Boiling Point | Data not available | |

| Solubility | Lower solubility in aqueous environments, moderately soluble in polar organic solvents like ethanol or acetone.[4] | Qualitative |

| pKa | Data not available |

Crystallographic Data

The three-dimensional structure of 4-methyl-N-(4-nitrophenyl)benzenesulfonamide has been determined by single-crystal X-ray diffraction, providing valuable insights into its molecular conformation and intermolecular interactions.[2]

| Crystal System | Monoclinic [2] |

| Space Group | P21/c[2] |

| Unit Cell Dimensions | a = 13.800(3) Å, b = 8.2320(16) Å, c = 11.959(2) Å, β = 103.36(3)°[2] |

| Volume | 1321.8(5) ų[2] |

| Z | 4[2] |

| Calculated Density | 1.469 Mg m⁻³[2] |

In the solid state, the two benzene rings of the molecule are nearly orthogonal to each other, with a dihedral angle of 86.1(1)°.[2] The molecular packing is stabilized by intermolecular N—H···O hydrogen bonds.[2]

Experimental Protocols

Synthesis of 4-methyl-N-(4-nitrophenyl)benzenesulfonamide

A general and efficient method for the synthesis of N-arylsulfonamides involves the reaction of a sulfonyl chloride with an aniline derivative. The following protocol is adapted from the synthesis of similar sulfonamide compounds.

Reaction Scheme:

References

computational studies of 4,4-diphenyl-1,3-dioxane stereochemistry

An In-depth Technical Guide to the Computational Stereochemical Analysis of 4,4-diphenyl-1,3-dioxane

Introduction

The stereochemical properties of heterocyclic compounds are of paramount importance in the fields of medicinal chemistry and materials science. The 1,3-dioxane ring, a common motif in natural products and synthetic molecules, exhibits a well-defined chair-like conformation similar to cyclohexane. However, the introduction of substituents can dramatically alter its conformational preferences and, consequently, its biological activity and physical properties. The case of 4,4-diphenyl-1,3-dioxane presents a unique stereochemical challenge due to the steric bulk of the two geminal phenyl groups at a non-anomeric position. These bulky substituents are expected to heavily influence the ring's conformational equilibrium and potentially induce significant distortions from the ideal chair geometry.

Computational chemistry provides a powerful toolkit for investigating such complex stereochemical landscapes. Through the application of quantum mechanical calculations, researchers can predict the stable conformations of a molecule, determine their relative energies, and simulate spectroscopic parameters that can be directly compared with experimental data. This technical guide outlines a comprehensive computational methodology for the stereochemical analysis of 4,4-diphenyl-1,3-dioxane, intended for researchers, scientists, and drug development professionals. While specific published studies on this exact molecule are scarce, the protocols described herein are based on established and validated methods for analogous substituted 1,3-dioxane systems.[1][2][3]

Core Principles: Conformational Isomerism in 1,3-Dioxanes

The 1,3-dioxane ring primarily exists in a chair conformation. However, it can undergo conformational isomerization through higher-energy twist-boat intermediates to an inverted chair form. The presence of bulky substituents, such as the gem-diphenyl groups at the C4 position, is anticipated to destabilize certain conformations and dictate a strong preference for a specific arrangement to minimize steric strain.

Caption: General conformational isomerization pathway for the 1,3-dioxane ring.

Detailed Methodologies

A robust computational analysis workflow is essential for accurately predicting the stereochemical behavior of 4,4-diphenyl-1,3-dioxane. This involves a multi-step process from initial structure generation to high-level energy calculations and spectroscopic simulation.

Caption: Proposed workflow for computational analysis of 4,4-diphenyl-1,3-dioxane.

Computational Protocols

-

Software: All quantum mechanical (QM) calculations can be performed using computational chemistry packages such as Gaussian, ORCA, or Spartan.[4]

-

Conformational Search: An initial exploration of the potential energy surface should be conducted using a computationally inexpensive method. Molecular mechanics (MM) force fields like MMFF94 or AMBER are suitable for rapidly identifying a pool of low-energy conformers.

-

Geometry Optimization and Frequency Calculations: The unique conformers identified from the MM search must be optimized at a higher level of theory. Density Functional Theory (DFT) is a common and effective choice.

-

Recommended Functional: A dispersion-corrected functional, such as B3LYP-D3(BJ) or a functional from the Minnesota family like M06-2X, is recommended to accurately model the non-covalent interactions of the phenyl rings.[5]

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set such as aug-cc-pVDZ provides a good balance of accuracy and computational cost.[5][6]

-

Frequency Analysis: Following optimization, a frequency calculation at the same level of theory is crucial to confirm that each structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

-

High-Accuracy Energy Refinement: To obtain highly accurate relative energies between conformers, single-point energy calculations can be performed on the DFT-optimized geometries using more sophisticated methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., DLPNO-CCSD(T)).[4]

Experimental Validation Protocol: NMR Spectroscopy

Computational results must be validated against experimental data. NMR spectroscopy is the primary tool for studying solution-phase conformations.

-

Synthesis: 4,4-diphenyl-1,3-dioxane can be synthesized via the acid-catalyzed acetalization of 2,2-diphenyl-1,3-propanediol with a formaldehyde equivalent.

-

¹H and ¹³C NMR: Standard 1D NMR spectra provide initial structural confirmation. The chemical shifts of the axial and equatorial protons on the dioxane ring are particularly sensitive to the ring's conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments are invaluable for determining spatial proximities between protons. For instance, observing NOE correlations between protons of the phenyl groups and specific protons on the dioxane ring can confirm the preferred orientation of the phenyl substituents.

-

Coupling Constants: The vicinal coupling constants (³JHH) between protons on the C5 and C6 atoms can be used to estimate dihedral angles via the Karplus equation, providing direct insight into the ring pucker.[1]

Data Presentation: Predicted Stereochemical Properties

The computational workflow will generate a wealth of quantitative data. This data should be organized into clear tables to facilitate comparison and analysis. Below are examples of how the predicted data for 4,4-diphenyl-1,3-dioxane could be presented.

Table 1: Calculated Relative Energies of Conformers Energies calculated at the M06-2X/6-311+G(d,p) level of theory, including zero-point vibrational energy corrections.

| Conformer | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |

| Chair | 0.00 | 0.00 | >99.9 |

| 2,5-Twist | 5.85 | 6.10 | <0.1 |

| 1,4-Twist | 7.10 | 7.30 | <0.1 |

Table 2: Key Predicted Structural Parameters for the Chair Conformer Geometric parameters from the M06-2X/6-311+G(d,p) optimized structure.

| Parameter | Description | Predicted Value |

| ∠(C6-O1-C2-O3) | Dihedral Angle | 58.5° |

| ∠(O1-C2-O3-C4) | Dihedral Angle | -59.2° |

| ∠(C5-C4-C(Ph1)-C(Ph2)) | Angle between Phenyl Groups | 109.8° |

Table 3: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts Predicted shifts calculated using the GIAO method at the B3LYP/6-311+G(d,p) level. Experimental data would be acquired in CDCl₃.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H2 (ax) | 4.85 | TBD |

| H2 (eq) | 5.10 | TBD |

| H5 (ax) | 1.90 | TBD |

| H5 (eq) | 2.15 | TBD |

| H6 (ax) | 3.95 | TBD |

| H6 (eq) | 4.20 | TBD |

The computational study of 4,4-diphenyl-1,3-dioxane stereochemistry, following the rigorous workflow outlined in this guide, can provide deep insights into its conformational preferences. The steric hindrance imposed by the gem-diphenyl groups is expected to create a strong bias for a single, likely distorted, chair conformation. By combining high-level quantum mechanical calculations with experimental NMR validation, researchers can build a precise and reliable model of the molecule's three-dimensional structure. This knowledge is crucial for understanding its reactivity, designing derivatives with specific properties, and predicting its interactions in biological systems, making it an indispensable tool for drug development and materials science professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on Diphenyl-1,3-Dioxane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific literature on diphenyl-1,3-dioxane derivatives. It is important to note that specific research on 1,3-Dioxane, 4,4-diphenyl- is not present in the reviewed literature. The following information is a synthesis of findings on related isomers, primarily 2,2-diphenyl-1,3-dioxane and other phenyl-substituted 1,3-dioxanes, to provide a foundational understanding for future research.

Introduction to 1,3-Dioxanes

The 1,3-dioxane scaffold is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. This core structure is found in various natural products and has been extensively utilized in synthetic chemistry as a protecting group for 1,3-diols and carbonyl compounds.[1] In recent years, derivatives of 1,3-dioxane have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2] The introduction of bulky and lipophilic substituents, such as phenyl groups, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Synthesis of Diphenyl-1,3-Dioxane Derivatives

The general synthesis of 1,3-dioxanes typically involves the acid-catalyzed acetalization or ketalization of a 1,3-diol with an aldehyde or a ketone, respectively. In the context of diphenyl-1,3-dioxanes, this involves reacting a diphenyl-substituted aldehyde or ketone with a suitable 1,3-diol, or a di-substituted 1,3-diol with a suitable carbonyl compound.

One documented synthesis involves the creation of 2,2-diphenyl-1,3-dioxane derivatives.[3] These compounds were synthesized as part of a study to develop modulators of multidrug resistance (MDR) in cancer cells.[3]

General Experimental Workflow for 1,3-Dioxane Synthesis

The following diagram illustrates a generalized synthetic pathway for 1,3-dioxane derivatives.

Caption: General workflow for the synthesis of 1,3-dioxane derivatives.

Biological Activity of Diphenyl-1,3-Dioxane Derivatives

The primary biological activity reported for diphenyl-1,3-dioxane derivatives in the reviewed literature is their potential as modulators of multidrug resistance (MDR) in cancer.

Multidrug Resistance Modulation

Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.[3]

A study by Schmidt et al. (2007) investigated a series of novel 2,2-diphenyl-1,3-dioxolane and 2,2-diphenyl-1,3-dioxane derivatives for their ability to reverse MDR.[3] These compounds were tested in vitro on human Caco-2 cells, a colon adenocarcinoma cell line that overexpresses P-gp.[3] The study aimed to identify new aromatic core structures for MDR modulators.[3]

While specific quantitative data such as IC50 values for cytotoxicity or the degree of resistance reversal were not available in the abstract, the research indicated that at low concentrations, several of these newly synthesized substances could effectively reverse tumor cell MDR.[3] Some of the compounds reportedly exhibited better effects than the established modulator, trifluoperazine.[3]

Quantitative Data

As of the latest literature review, specific quantitative data for the biological activity of 1,3-Dioxane, 4,4-diphenyl- are not available. The following table summarizes the qualitative findings for related diphenyl-1,3-dioxane derivatives.

| Compound Class | Biological Activity | Cell Line | Assay | Outcome | Reference |

| 2,2-Diphenyl-1,3-dioxane derivatives | Multidrug Resistance Modulation | Human Caco-2 | MTT Assay | Reversal of tumor cell MDR at low concentrations; some compounds more effective than trifluoperazine.[3] | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 1,3-Dioxane, 4,4-diphenyl- are not available. However, a general protocol for the MTT assay used to assess cytotoxicity and MDR reversal can be outlined.

MTT Assay for Cytotoxicity and MDR Reversal

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Protocol:

-

Cell Culture: Human Caco-2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment:

-

Cytotoxicity: Cells are treated with various concentrations of the test compounds (e.g., 2,2-diphenyl-1,3-dioxane derivatives) for a specified period (e.g., 72 hours).

-

MDR Reversal: To assess the ability to reverse MDR, cells are co-incubated with a cytotoxic drug (to which they are resistant) and various concentrations of the test compounds.

-

-

MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. For cytotoxicity, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined. For MDR reversal, the potentiation of the cytotoxic drug's effect is calculated.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by 1,3-Dioxane, 4,4-diphenyl- or other diphenyl-1,3-dioxane derivatives. The mechanism of action for their observed MDR reversal activity is presumed to be through the inhibition of P-glycoprotein, but the detailed molecular interactions and downstream signaling effects have not been elucidated.

Conclusion and Future Directions

The existing body of research on diphenyl-1,3-dioxane derivatives, particularly the 2,2-diphenyl isomer, suggests a promising potential for these compounds as modulators of multidrug resistance in cancer. However, the field is still in its nascent stages, with a significant lack of data on other isomers, including the specific 1,3-Dioxane, 4,4-diphenyl-.

Future research should focus on:

-

Synthesis and Characterization: The development of synthetic routes for 1,3-Dioxane, 4,4-diphenyl- and other unexplored isomers is a crucial first step.

-

Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to quantify the biological activities of these compounds, including their IC50 values for cytotoxicity and their efficacy in reversing MDR against a panel of cancer cell lines.

-

Mechanism of Action Studies: Investigating the precise molecular mechanisms by which these compounds modulate MDR is essential. This includes studying their interaction with P-glycoprotein and other ABC transporters, as well as their effects on cellular signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of diphenyl-1,3-dioxane derivatives will provide valuable insights for the rational design of more potent and selective MDR modulators.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this promising class of compounds.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic History and Synthesis of 4,4-diphenyl-1,3-dioxane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 4,4-diphenyl-1,3-dioxane. Despite a thorough review of scientific literature, specific historical details and experimental data for 4,4-diphenyl-1,3-dioxane are notably scarce. This document, therefore, provides a comprehensive overview of the general history and synthesis of the broader 1,3-dioxane class of compounds, with a focus on the likely synthetic routes applicable to the 4,4-diphenyl derivative. The Prins reaction, a cornerstone of 1,3-dioxane synthesis, is detailed, along with general experimental considerations. To provide a tangible reference, quantitative data for the closely related and well-documented compound, 4-phenyl-1,3-dioxane, is presented in tabular format. The absence of specific biological data for 4,4-diphenyl-1,3-dioxane necessitates a discussion on the known biological activities of other 1,3-dioxane derivatives, highlighting potential areas for future investigation.

Introduction to 1,3-Dioxanes: A Historical Perspective

The 1,3-dioxane scaffold is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. This structural motif is of significant interest in organic chemistry and medicinal chemistry. Historically, 1,3-dioxanes have been extensively utilized as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols due to their stability under a variety of reaction conditions and their susceptibility to cleavage under acidic conditions.

The Prins reaction, first reported by Hendrik Jacobus Prins in 1919, represents the most fundamental and widely employed method for the synthesis of 1,3-dioxanes. This reaction typically involves the acid-catalyzed condensation of an alkene with an aldehyde. Over the past century, numerous modifications and improvements to the Prins reaction have been developed, expanding its scope and utility.

While the synthesis and properties of many substituted 1,3-dioxanes, such as 4,4-dimethyl-1,3-dioxane and 4-phenyl-1,3-dioxane, are well-documented, a comprehensive historical record and detailed experimental data for 4,4-diphenyl-1,3-dioxane remain elusive in the current body of scientific literature. This guide aims to provide the foundational knowledge required for the synthesis and study of this specific derivative by drawing parallels with its better-known analogs.

General Synthesis of 4,4-disubstituted-1,3-dioxanes via the Prins Reaction

The most probable synthetic route to 4,4-diphenyl-1,3-dioxane is through a variation of the Prins reaction. This would involve the reaction of 1,1-diphenylethylene with formaldehyde in the presence of an acid catalyst.

Reaction Scheme:

Figure 1: General synthetic pathway for 4,4-diphenyl-1,3-dioxane.

Detailed Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the synthesis of 4,4-disubstituted-1,3-dioxanes based on the Prins reaction. Specific conditions for 4,4-diphenyl-1,3-dioxane would require experimental optimization.

-

Reaction Setup: To a stirred solution of 1,1-diphenylethylene in an appropriate solvent (e.g., dioxane or toluene) in a round-bottom flask equipped with a reflux condenser, add a source of formaldehyde (e.g., paraformaldehyde or an aqueous solution).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

Table 1: Physical Properties of 4-Phenyl-1,3-dioxane

| Property | Value | Reference |

| CAS Number | 772-00-9 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 250-251 °C | [] |

| Density | 1.111 g/mL at 25 °C | [] |

| Refractive Index | n20/D 1.53 | [3] |

Table 2: Spectroscopic Data for 4-Phenyl-1,3-dioxane

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 5.20 (dd, 1H), 4.95 (d, 1H), 4.25 (m, 1H), 3.90 (m, 1H), 2.10-1.80 (m, 2H) | [4] |

| ¹³C NMR | Available spectral data can be found in chemical databases. | [4] |

| Mass Spectrum | Available spectral data can be found in chemical databases. | [4] |

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of 4,4-diphenyl-1,3-dioxane. However, various derivatives of the 1,3-dioxane scaffold have been investigated for a range of biological activities.

For instance, certain 1,3-dioxane derivatives have been explored as:

-

Anticancer agents: Some studies have synthesized and evaluated 1,3-dioxane derivatives for their cytotoxic effects against various cancer cell lines.

-

Antimicrobial agents: The 1,3-dioxane ring has been incorporated into molecules exhibiting antibacterial and antifungal properties.

-

Central Nervous System (CNS) active agents: Certain 1,3-dioxane-containing compounds have been investigated for their potential as modulators of CNS receptors.

The logical relationship for investigating the biological potential of a novel compound like 4,4-diphenyl-1,3-dioxane would follow a standard drug discovery workflow.

Figure 2: A typical workflow for the biological evaluation of a novel chemical entity.

Conclusion

While the 1,3-dioxane framework is a well-established structural motif in organic chemistry, the specific derivative, 4,4-diphenyl-1,3-dioxane, remains a largely unexplored entity. This technical guide has provided a comprehensive overview of the general historical context and synthetic methodologies applicable to this class of compounds, with a particular focus on the Prins reaction as the most probable route for its synthesis. The provided experimental protocol and the quantitative data for the related 4-phenyl-1,3-dioxane offer a solid foundation for researchers venturing into the study of this compound. The absence of biological data for 4,4-diphenyl-1,3-dioxane underscores a significant gap in the literature and presents an opportunity for future research to explore its potential pharmacological activities. The logical workflow for such an investigation has been outlined, providing a roadmap for its potential development as a novel therapeutic agent. Further experimental work is crucial to elucidate the specific properties and potential applications of 4,4-diphenyl-1,3-dioxane.

References

Navigating the Conformational Landscape of 4,4-diphenyl-1,3-dioxane: A Theoretical and Methodological Guide

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for predicting their interactions and functions. This technical guide delves into the theoretical calculations and experimental methodologies used to elucidate the conformational preferences of 4,4-diphenyl-1,3-dioxane, a key structural motif in various chemical and pharmaceutical applications.

While specific theoretical data for 4,4-diphenyl-1,3-dioxane is not extensively published, this whitepaper leverages data from closely related analogs, such as 5-methyl-2,2-diphenyl-1,3-dioxane and 5-phenyl-1,3-dioxane, to provide a robust framework for its conformational analysis. The principles and methodologies outlined herein are directly applicable to the target molecule and serve as a comprehensive guide for its study.

Core Concepts: The Conformational Preferences of the 1,3-Dioxane Ring

The 1,3-dioxane ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of two oxygen atoms introduces shorter C-O bond lengths compared to C-C bonds, which can influence the ring's geometry and the energetic barriers between different conformations. The primary conformations of interest are the chair form and the higher-energy twist-boat form. For substituted 1,3-dioxanes, the relative energies of these conformers and the barriers to interconversion are crucial for determining the molecule's overall shape and properties.

Quantitative Conformational Analysis: A Data-Driven Approach

The following tables summarize key quantitative data from theoretical calculations on analogs of 4,4-diphenyl-1,3-dioxane. This data provides valuable insights into the expected conformational behavior of the target molecule.

Table 1: Calculated Energy Parameters for the Inversion of 5-Phenyl-1,3-dioxane [1]

| Conformer/Transition State | Relative Energy (kcal/mol) |

| Equatorial Chair (Ceq) | 0.0 |

| Axial Chair (Cax) | 1.3 |

| 1,4-Twist (1,4-T) | 5.9 |

| 2,5-Twist (2,5-T) | 4.0 |

| Transition State 1 (TS-1) | 9.3 |

| Transition State 2 (TS-2) | 10.9 |

| Transition State 3 (TS-3) | - |

| Transition State 4 (TS-4) | 5.9 |

Calculations performed at the RHF/6-31G(d) level of theory.

Table 2: Calculated Torsion Angles and Gibbs Free Energy for 5-Methyl-2,2-diphenyl-1,3-dioxane Conformers [2]

| Parameter | Ceq Conformer | Cax Conformer |

| φAax (°) | - | 175.4 |

| φBax (°) | - | 54.9 |

| φAeq (°) | 47.4 | - |

| φBeq (°) | 73.6 | - |

| ΔG (kcal/mol) in CHCl3 | 0.60 | 1.33 |

| ΔG (kcal/mol) in C6H6 | - | - |

Calculations performed at the PBE/3ζ level of theory.[2]

Experimental and Computational Methodologies

A combination of experimental techniques and theoretical calculations is essential for a thorough conformational analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the predominant conformation in solution and measure the coupling constants between protons, which are related to dihedral angles.

-

Methodology:

-

Dissolve a sample of the 1,3-dioxane derivative in a suitable deuterated solvent (e.g., CDCl3, C6D6).[2]

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[2]

-

Analyze the chemical shifts and spin-spin coupling constants (³JHH). The magnitude of these constants can be related to the dihedral angles between adjacent protons using the Karplus equation, providing insight into the ring's conformation.[1]

-

Two-dimensional NMR techniques such as COSY, HSQC, and NOESY can be employed to aid in the assignment of signals and to identify through-space interactions that are characteristic of specific conformations.[2]

-

X-ray Crystallography:

-

Objective: To determine the precise solid-state conformation of the molecule.

-

Methodology:

-

Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The resulting model provides accurate bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline state.

-

Computational Protocols

Quantum Chemical Calculations:

-

Objective: To calculate the relative energies of different conformers and the energy barriers for their interconversion, as well as to predict geometric parameters.

-

Methodology:

-

Model Building: Construct 3D models of the different possible conformers (e.g., chair, twist-boat) of the 4,4-diphenyl-1,3-dioxane molecule.

-

Geometry Optimization and Frequency Calculations: Perform geometry optimizations for each conformer using a suitable level of theory and basis set (e.g., Hartree-Fock with the 6-31G(d) basis set (RHF/6-31G(d)) or Density Functional Theory (DFT) with functionals like PBE and a triple-zeta basis set (PBE/3ζ)).[1][2] Frequency calculations are then performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies.

-

Transition State Search: To map the interconversion pathways between conformers, locate the transition state structures connecting them using methods like synchronous transit-guided quasi-Newton (STQN). Frequency calculations on the transition state structures should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set (e.g., second-order Møller-Plesset perturbation theory, RI-MP2/λ2).[2]

-

Visualizing Conformational Relationships

The following diagram illustrates the logical relationship between the key conformations of the 1,3-dioxane ring.

Caption: Conformational pathway of the 1,3-dioxane ring.

Conclusion

The conformational analysis of 4,4-diphenyl-1,3-dioxane is a multifaceted process that relies on the synergy between theoretical calculations and experimental validation. While direct computational data for this specific molecule is limited, the wealth of information available for its analogs provides a strong foundation for predicting its behavior. The chair conformation is expected to be the most stable, but the energetic landscape of its inversion through twist-boat intermediates is critical for a complete understanding of its dynamic structure. The methodologies and data presented in this guide offer a comprehensive starting point for researchers and professionals engaged in the study and application of this important class of molecules.

References

Methodological & Application

Experimental Protocol for the Synthesis of 4,4-diphenyl-1,3-dioxane

This document provides a detailed experimental protocol for the synthesis of 4,4-diphenyl-1,3-dioxane. The synthesis is a two-step process commencing with the preparation of the precursor diol, 2,2-diphenylpropane-1,3-diol, followed by an acid-catalyzed acetalization with formaldehyde to yield the target compound. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Step 1: Synthesis of 2,2-diphenylpropane-1,3-diol

The initial step involves the reduction of a suitable starting material to form 2,2-diphenylpropane-1,3-diol. A common and effective method for this transformation is the reduction of diethyl 2,2-diphenylmalonate using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[1][2][3][4]

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF). The flask is cooled in an ice bath.

-

Addition of Ester: A solution of diethyl 2,2-diphenylmalonate in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the ester groups.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Isolation and Purification: The resulting mixture is filtered, and the solid residue is washed thoroughly with the ethereal solvent. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2-diphenylpropane-1,3-diol. The product can be further purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.

Step 2: Synthesis of 4,4-diphenyl-1,3-dioxane

The second step is the acid-catalyzed acetalization of the synthesized 2,2-diphenylpropane-1,3-diol with a formaldehyde source to form the 1,3-dioxane ring.[5][6] Paraformaldehyde is a convenient source of formaldehyde for this reaction.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser. The flask is charged with 2,2-diphenylpropane-1,3-diol, an excess of paraformaldehyde, a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic ion-exchange resin), and an appropriate solvent such as toluene or benzene.[5]

-

Reaction: The reaction mixture is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.[5] The reaction is continued until no more water is collected. The progress can also be monitored by TLC.

-

Workup: After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude 4,4-diphenyl-1,3-dioxane can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Data Presentation

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Diethyl 2,2-diphenylmalonate | - | Lithium Aluminum Hydride | Anhydrous Diethyl Ether or THF | 0 to Reflux | 2-12 | 2,2-diphenylpropane-1,3-diol | Typically high |

| 2 | 2,2-diphenylpropane-1,3-diol | Paraformaldehyde | p-Toluenesulfonic Acid | Toluene | Reflux | 2-8 | 4,4-diphenyl-1,3-dioxane | Typically high |

Experimental Workflow

Caption: Workflow for the two-step synthesis of 4,4-diphenyl-1,3-dioxane.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. adichemistry.com [adichemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

The Synthetic Utility of 1,3-Dioxanes: A Look into a Versatile Functional Group

Despite a thorough search of available scientific literature, specific applications and detailed experimental protocols for the direct use of 1,3-Dioxane, 4,4-diphenyl- in organic synthesis are not well-documented. This suggests that this particular derivative may not be a commonly employed reagent or protecting group in mainstream synthetic chemistry. However, the broader class of 1,3-dioxanes represents a cornerstone of functional group manipulation, primarily serving as a robust protecting group for carbonyl compounds and 1,3-diols.

This report will delve into the general applications of the 1,3-dioxane scaffold in organic synthesis, drawing parallels to where a 4,4-diphenyl substituted variant might conceptually be applied. The information presented is based on the well-established chemistry of analogous 1,3-dioxane derivatives.

Application Notes: The Role of 1,3-Dioxanes in Synthesis

The primary application of 1,3-dioxanes in organic synthesis is the protection of carbonyl functionalities (aldehydes and ketones) and 1,3-diols.[1][2] The formation of the cyclic acetal or ketal masks the reactivity of these functional groups, allowing for chemical transformations to be carried out on other parts of the molecule that would otherwise be incompatible.

Key Advantages of 1,3-Dioxanes as Protecting Groups:

-

Stability: 1,3-Dioxanes are generally stable to a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents, as well as many oxidizing and reducing agents.[1]

-

Ease of Formation: They are typically formed by the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. The use of a Dean-Stark apparatus or other methods to remove water drives the equilibrium towards the formation of the dioxane.

-

Selective Deprotection: The cleavage of the 1,3-dioxane to regenerate the carbonyl and diol is typically achieved under acidic conditions, often in the presence of water. This allows for selective deprotection in the presence of other acid-labile groups by careful choice of reaction conditions.[3]

The presence of the two phenyl groups at the 4-position in "1,3-Dioxane, 4,4-diphenyl-" would be expected to impart specific properties to the molecule. The steric bulk of the diphenyl groups could influence the stereochemical outcome of reactions on the dioxane ring or on adjacent stereocenters. Furthermore, the electronic properties of the phenyl rings might modulate the stability and reactivity of the dioxane ring compared to simpler alkyl-substituted analogs.

Conceptual Experimental Protocols

While specific protocols for "1,3-Dioxane, 4,4-diphenyl-" are unavailable, the following represents a generalized procedure for the formation and cleavage of a 1,3-dioxane, which would be the logical starting point for any synthesis utilizing this protecting group.

General Protocol for the Formation of a 1,3-Dioxane

Objective: To protect a carbonyl group as a 1,3-dioxane.

Materials:

-

Carbonyl-containing substrate (1.0 eq)

-

2,2-Diphenyl-1,3-propanediol (1.1 eq)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), 0.05 eq)

-

Anhydrous solvent (e.g., toluene, benzene)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carbonyl-containing substrate, 2,2-diphenyl-1,3-propanediol, and the acid catalyst.

-

Add a sufficient volume of anhydrous solvent to allow for efficient reflux and azeotropic removal of water.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

General Protocol for the Deprotection of a 1,3-Dioxane

Objective: To deprotect a 1,3-dioxane to reveal the original carbonyl group.

Materials:

-

1,3-Dioxane protected substrate (1.0 eq)

-

Aqueous acid (e.g., 1 M HCl, acetic acid/water)

-

Organic co-solvent (e.g., acetone, tetrahydrofuran)

Procedure:

-

Dissolve the 1,3-dioxane protected substrate in a suitable organic co-solvent.

-

Add the aqueous acid to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

-

Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the deprotected carbonyl compound as necessary.

Visualizing the Logic: Synthesis and Deprotection Workflow

The general workflow for the use of a 1,3-dioxane as a protecting group can be visualized as a logical sequence of steps.

Caption: Logical flow of a synthetic sequence involving a 1,3-dioxane protecting group.

Conclusion

While the specific compound "1,3-Dioxane, 4,4-diphenyl-" lacks detailed documentation in the surveyed chemical literature, the foundational principles of 1,3-dioxane chemistry provide a strong framework for its potential applications. Primarily, it would serve as a sterically demanding protecting group for carbonyls and 1,3-diols. The synthesis and cleavage of such a protecting group would likely follow standard acid-catalyzed procedures. Researchers and drug development professionals interested in this particular derivative would need to perform exploratory studies to determine its specific reactivity, stability, and any unique stereochemical influence imparted by the 4,4-diphenyl substitution pattern.

References

Application Notes and Protocols for the Characterization of 1,3-Dioxane Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1,3-dioxane derivatives, with a specific focus on identifying compounds such as 1,3-Dioxane, 4,4-diphenyl-. Due to a lack of specific literature data for 1,3-Dioxane, 4,4-diphenyl-, this document outlines general protocols and presents data from closely related analogs, namely 1,3-dioxane and 4-phenyl-1,3-dioxane, to serve as a practical guide for researchers.

Introduction

1,3-dioxanes are six-membered heterocyclic organic compounds containing two oxygen atoms at positions 1 and 3. They are often used as protecting groups for carbonyls and diols in organic synthesis.[1] The characterization of these compounds is crucial for confirming their identity, purity, and structure. This document details the application of various analytical techniques for this purpose.

Analytical Techniques and Protocols

A combination of chromatographic and spectroscopic methods is typically employed for the full characterization of 1,3-dioxane derivatives.

Spectroscopic Methods

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,3-dioxane derivatives. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified 1,3-dioxane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Expected Spectral Data for 1,3-Dioxane Analogs:

| Compound | Technique | Solvent | Chemical Shifts (ppm) |

| 1,3-Dioxane | ¹H NMR | CDCl₃ | Signals corresponding to protons at different positions in the ring.[2] |

| 1,3-Dioxane | ¹³C NMR | CDCl₃ | 26.6, 66.9, 94.3[3] |

| 4-Phenyl-1,3-dioxane | ¹H NMR | - | Spectral data available.[4] |

| 4-Phenyl-1,3-dioxane | ¹³C NMR | - | Spectral data available.[5] |

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Separation:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar column, such as a DB-5ms or equivalent.

-

-

Mass Spectrometry (MS) Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Expected Mass Spectral Data for 1,3-Dioxane Analogs:

| Compound | Molecular Weight | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 1,3-Dioxane | 88.11 g/mol [6] | 88[7][8] | 58 (M-30)[7] |

| 4-Phenyl-1,3-dioxane | 164.20 g/mol [5] | 164 | 105, 106, 118[5] |

2.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For 1,3-dioxanes, the key absorptions are the C-O ether stretches.

Experimental Protocol: IR Analysis

-

Sample Preparation: The analysis can be performed on a neat liquid sample (as a thin film between salt plates, e.g., NaCl or KBr) or on a solid sample dispersed in a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands.

Characteristic IR Absorption Bands for 1,3-Dioxanes:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2800-3000[9] |

| C-O (Ether) | Stretching | 1070-1140 and ~940[9] |

| C-H | Bending/Deformation | 1365-1480[9] |

The region between approximately 1500 and 400 cm⁻¹ is known as the fingerprint region and is unique for each compound.[9]

General Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized 1,3-dioxane derivative.

Caption: A generalized workflow for the synthesis, purification, and analytical characterization of 1,3-dioxane derivatives.

Concluding Remarks

The analytical methods and protocols detailed in this document provide a solid framework for the characterization of 1,3-Dioxane, 4,4-diphenyl- and other related 1,3-dioxane derivatives. By employing a combination of NMR, MS, and IR spectroscopy, along with chromatographic techniques for purity assessment, researchers can confidently determine the structure and purity of their synthesized compounds. The provided data on analogous compounds serves as a valuable reference point for these analyses.

References

- 1. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

- 2. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 4-PHENYL-1,3-DIOXANE(772-00-9) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Phenyl-1,3-dioxane | C10H12O2 | CID 92840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-DIOXANE(505-22-6) 1H NMR spectrum [chemicalbook.com]

- 7. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1,3-Dioxane [webbook.nist.gov]

- 9. docbrown.info [docbrown.info]

The 4,4-Diphenyl-1,3-Dioxane Scaffold: A Versatile Core in Modern Medicinal Chemistry

Introduction: The 4,4-diphenyl-1,3-dioxane moiety represents a significant and versatile scaffold in the landscape of medicinal chemistry. Its rigid, three-dimensional structure, combined with the lipophilic character of the twin phenyl rings, provides a unique framework for the design of novel therapeutic agents. This structural motif has been successfully incorporated into molecules targeting a range of biological pathways, demonstrating its potential in the development of treatments for cancer, central nervous system disorders, and infectious diseases. This document provides an overview of the applications, key experimental protocols, and underlying signaling pathways associated with 4,4-diphenyl-1,3-dioxane and its close structural isomers in drug discovery.

Application in Overcoming Multidrug Resistance in Cancer

One of the most promising applications of the diphenyl-1,3-dioxane scaffold, specifically the 2,2-diphenyl-1,3-dioxane isomer, is in the modulation of multidrug resistance (MDR) in cancer.[1][2] MDR is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes anticancer drugs from tumor cells.[1] Derivatives of 2,2-diphenyl-1,3-dioxane have been shown to inhibit P-gp, thereby resensitizing cancer cells to conventional chemotherapeutic agents.[1][2]

Mechanism of Action: P-glycoprotein Modulation

The proposed mechanism involves the direct interaction of the diphenyl-1,3-dioxane derivatives with P-glycoprotein.[1] The lipophilic diphenyl groups are thought to facilitate binding to the transporter, potentially in its transmembrane domains, leading to conformational changes that inhibit its efflux function. This allows cytotoxic drugs to accumulate within the cancer cells to therapeutic concentrations.

Caption: Mechanism of P-gp modulation by 2,2-diphenyl-1,3-dioxane derivatives.

Application as Sigma-1 Receptor Ligands

Derivatives of the 1,3-dioxane scaffold have also been investigated as ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[3] While not specifically the 4,4-diphenyl isomer, related structures with substitutions at the 2 and 4 positions have shown high affinity and selectivity for the σ1 receptor, suggesting potential therapeutic applications in neuropathic pain and cancer.[3]

Quantitative Data Summary

The following table summarizes the biological activity of representative 1,3-dioxane derivatives from cited studies.

| Compound ID | Scaffold | Target | Assay | Activity (IC₅₀/Kᵢ) | Reference |

| Compound 9 | 2,2-Diphenyl-5-substituted-1,3-dioxane | P-glycoprotein (MDR) | MTT Assay | IC₅₀ = 11.2 µM | [2] |

| Racemic Benzylamine 1 | 4-Aminoethyl-1,3-dioxane | σ1 Receptor | Radioligand Binding | Kᵢ = 19 nM | [3] |

| (2S,4R)-enantiomer of 1 | 4-Aminoethyl-1,3-dioxane | σ1 Receptor | Radioligand Binding | Kᵢ = 6.0 nM | [3] |

Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-1,3-dioxane via Prins Condensation

This protocol describes a general method for the synthesis of a 1,3-dioxane core structure, which can be adapted for the synthesis of diphenyl derivatives.[4]

Materials:

-

Styrene

-

Formalin (aqueous formaldehyde solution)

-

Phosphotungstic acid (catalyst)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine styrene (20 mmol), formalin (molar ratio of 4:1 to styrene), and phosphotungstic acid (12.0% by mass of the total reaction mixture).[4]

-

Heat the reaction mixture to 90°C with stirring.[4]

-

Maintain the reaction at 90°C for 3 hours.[4]

-

After cooling to room temperature, extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,3-Dioxane, 4,4-diphenyl-

Introduction